
5-chloro-6-(difluoromethyl)-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “5-chloro-6-(difluoromethyl)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific research applications.
Méthodes De Préparation
Industrial Production Methods: Industrial production methods for 5-chloro-6-(difluoromethyl)-1H-pyrimidin-4-one would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted acid digestion and hot plate digestion for sample preparation .
Analyse Des Réactions Chimiques
Types of Reactions: 5-chloro-6-(difluoromethyl)-1H-pyrimidin-4-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .
Applications De Recherche Scientifique
5-chloro-6-(difluoromethyl)-1H-pyrimidin-4-one has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying biochemical pathways. In medicine, it may be used in drug development and therapeutic research. Additionally, it has industrial applications in the production of various chemical products .
Mécanisme D'action
The mechanism of action of 5-chloro-6-(difluoromethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5-chloro-6-(difluoromethyl)-1H-pyrimidin-4-one can be identified using PubChem’s 2-D and 3-D neighboring sets. These similar compounds may share structural features or functional groups with this compound .
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable compound for specific research applications and industrial uses .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool for researchers and industrial chemists alike.
Propriétés
IUPAC Name |
5-chloro-6-(difluoromethyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c6-2-3(4(7)8)9-1-10-5(2)11/h1,4H,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRONYBISZNRCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C(=C(N1)C(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C(=C(N1)C(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[4-[(E)-but-2-enoyl]phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B8005498.png)
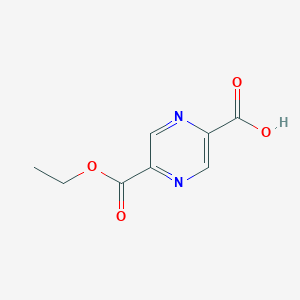
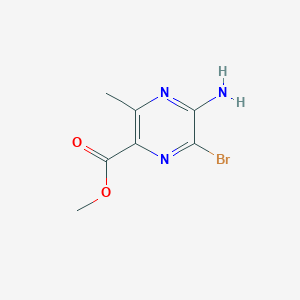



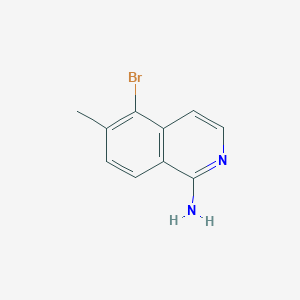
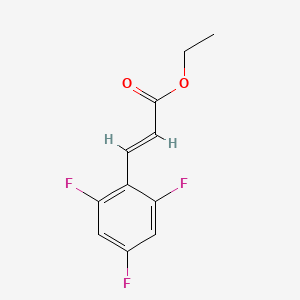
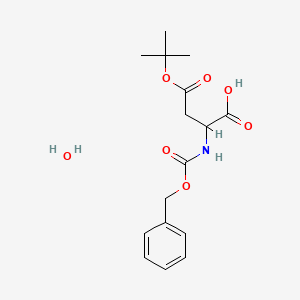
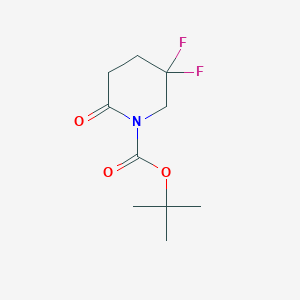
![(6S,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((E)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8005588.png)
